molecular formula C8H9Cl2N B108359 2-(3,4-Dichlorophenyl)ethanamine CAS No. 21581-45-3

2-(3,4-Dichlorophenyl)ethanamine

Cat. No. B108359
CAS RN: 21581-45-3
M. Wt: 190.07 g/mol
InChI Key: MQPUAVYKVIHUJP-UHFFFAOYSA-N
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Description

The compound 2-(3,4-Dichlorophenyl)ethanamine is not directly studied in the provided papers; however, the papers do discuss related chlorophenyl compounds, which can provide insights into the chemical behavior and properties that might be expected for 2-(3,4-Dichlorophenyl)ethanamine. For instance, compounds with chlorophenyl groups are often involved in the formation of stable molecular structures and can exhibit interesting electronic properties due to the presence of chlorine atoms which are electron-withdrawing groups .

Synthesis Analysis

The synthesis of chlorophenyl-containing compounds typically involves reactions with chlorophenyl precursors. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that similar strategies could potentially be employed for synthesizing 2-(3,4-Dichlorophenyl)ethanamine, using appropriate amine and chlorophenyl precursors.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often characterized by X-ray diffraction and computational methods such as density functional theory (DFT). For instance, the molecular structure and vibrational wavenumbers of related compounds have been computed using DFT, which provides insights into the equilibrium geometry and electronic properties such as HOMO-LUMO distribution . These studies indicate that chlorophenyl groups can significantly influence the electronic structure of the molecules they are part of.

Chemical Reactions Analysis

Chlorophenyl compounds can participate in various chemical reactions, including the formation of hydrogen-bonded chains and frameworks as seen in 2,2,2-trichloro-N,N'-bis(4-chlorophenyl)ethane-1,1-diamine . The presence of chlorine atoms can also lead to interactions such as Cl...Cl contacts, which can influence the three-dimensional structure of the compounds. Hydrazone formation and tautomeric equilibria are other types of chemical behavior observed in chlorophenylhydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are closely related to their molecular structure. The presence of chlorine atoms affects the electron distribution within the molecule, as seen in the molecular electrostatic potential (MEP) studies, which can identify potential sites for nucleophilic and electrophilic attacks . The vibrational spectra, hyperpolarizabilities, and infrared intensities are also characteristic properties that can be studied to understand the behavior of these compounds under different conditions .

Scientific Research Applications

Crystal Structure and Spectroscopic Behaviour

  • A study by Çelik et al. (2011) focused on a Schiff base ligand related to 2-(3,4-Dichlorophenyl)ethanamine. They investigated its crystal structure, spectroscopic, and redox behavior, revealing both reversible and irreversible processes in certain conditions, contributing to the understanding of its chemical properties (Çelik et al., 2011).

Antiamoebic Activity

  • Research by Zaidi et al. (2015) explored the synthesis of chalcones bearing N-substituted ethanamine, including structures related to 2-(3,4-Dichlorophenyl)ethanamine. They found that some compounds exhibited better antiamoebic activity than standard drugs, highlighting potential medicinal applications (Zaidi et al., 2015).

Analytical Characterization

  • A study by Zuba et al. (2013) included analytical characterization of N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including variants of 2-(3,4-Dichlorophenyl)ethanamine. This research contributes to the understanding of these compounds in forensic science (Zuba & Sekuła, 2013).

Neuropharmacology

  • Elmore et al. (2018) investigated the neuropharmacology of NBOMe hallucinogens, including compounds structurally related to 2-(3,4-Dichlorophenyl)ethanamine. Their findings are significant for understanding the biological and neurological impacts of these substances (Elmore et al., 2018).

Environmental Applications

  • Wang et al. (2015) studied the use of immobilized enzymes for the removal of 2,4-Dichlorophenol from wastewater, highlighting environmental cleanup applications related to derivatives of 2-(3,4-Dichlorophenyl)ethanamine (Wang et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-(3,4-Dichlorophenyl)ethanamine” are not clearly mentioned in the retrieved resources .

Future Directions

The future directions for the study and application of “2-(3,4-Dichlorophenyl)ethanamine” are not clearly mentioned in the retrieved resources .

properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPUAVYKVIHUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276921
Record name 3,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)ethanamine

CAS RN

21581-45-3
Record name 3,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorophenethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorophenylacetonitrile (3.001 g, 16.13 mmol) in ethanol (33 mL) and 29% NH4OH (6.7 ml, 611.2 mg, 17.44 mmol) in the presence of Raney Ni (333 mg, 3.887 mmol) was stirred vigorously under H2 (1 atm) for 6 h. The reaction mixture was filtered through Celite then the filtrate was concentrated under reduced pressure to give 2-(3,4-dichlorophenyl)ethylamine (2.82 g, 92%) as a pale yellow oil. LC/MS ((10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=190.3; tr=0.80 min.
Quantity
3.001 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
333 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium borohydride (10.17 g, 0.2688 mol) in anhydrous tetrahydrofuran (160 ml) under N2 at 0° C. was added a solution of trifluoroacetic acid (30.65 g, 20.71 ml, 0.2688 mol) in anhydrous tetrahydrofuran (25 ml) dropwise over 30 minutes. The mixture was stirred at 10° C. for 10 minutes. A solution of 2-(3,4-dichlorophenyl)acetonitrile (50 g, 0.268 mol) in anhydrous tetrahydrofuran (50 ml) was added dropwise over 30 minutes. The mixture was stirred at room temperature for 1 hour and then poured slowly onto 500 g of crushed ice. The mixture was extracted three times with dichloromethane (300 ml). The organic phases were combined, washed three times with aqueous saturated NaHCO3 (250 ml) and once with water (250 ml), dried over sodium sulfate and concentrated under reduced pressure to provide a yellow oil as the crude product (56 g). This crude product was dissolved in dichloromethane (560 ml, 10 ml/g) and extracted three times with 2 M HCl solution (300 ml). The combined aqueous layers were washed with dichloromethane (300 ml), basified to pH 10 by addition of 1 M NaOH at 0° C. then extracted three times with dichloromethane (500 ml). The combined organic phases containing the product were dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide the desired 2-(3,4-dichlorophenyl)ethylamine free base as a light yellow oil (32.07 g, 62% yield).
Quantity
10.17 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20.71 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
560 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Using an analogous procedure and workup as described in Example 15, 1,2-dichloro-4-(2-nitro-vinyl)-benzene (I-41a: 5.1 g, 23.831 mmol) in dry THF (51 mL) was reacted with LiBH4 (2.1 g, 95.327 mmol) and chloro trimethyl silane (20.71 g, 190.64 mmol) at 0° C. The resulting mixture was stirred at room temperature for 72 hours to afford 3.43 g of the crude product which was used in the next step without further purification.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
20.71 g
Type
reactant
Reaction Step Two
Name
Quantity
51 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichlorophenyl)ethanamine
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2-(3,4-Dichlorophenyl)ethanamine
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2-(3,4-Dichlorophenyl)ethanamine
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2-(3,4-Dichlorophenyl)ethanamine
Reactant of Route 6
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2-(3,4-Dichlorophenyl)ethanamine

Citations

For This Compound
10
Citations
JM Fitzsimmons - 2005 - search.proquest.com
Tumor cell receptors, such as sigma receptors are expressed during the different stages of abnormal tissue behavior, and are thus, targets for radiopharmaceutical chemistry. Our …
Number of citations: 4 search.proquest.com
CS Kollmann, X Bai, CH Tsai, H Yang, KE Lind… - Bioorganic & Medicinal …, 2014 - Elsevier
The inhibition of protein–protein interactions remains a challenge for traditional small molecule drug discovery. Here we describe the use of DNA-encoded library technology for the …
Number of citations: 93 www.sciencedirect.com
K Niefind, N Bischoff, AG Golub, VG Bdzhola… - Pharmaceuticals, 2017 - mdpi.com
Protein kinase CK2 is associated with a number of human diseases, among them cancer, and is therefore a target for inhibitor development in industry and academia. Six crystal …
Number of citations: 12 www.mdpi.com
RF Sweis, Z Wang, M Algire… - ACS Medicinal …, 2015 - ACS Publications
A lack of useful small molecule tools has precluded thorough interrogation of the biological function of SMYD2, a lysine methyltransferase with known tumor-suppressor substrates. …
Number of citations: 59 pubs.acs.org
L Botta, G Maccari, P Calandro, M Tiberi, A Brai… - Bioorganic & Medicinal …, 2017 - Elsevier
AIDS-related cancer diseases are malignancies with low incidence on healthy people that affect mostly subjects already immunocompromised. The connection between HIV/AIDS and …
Number of citations: 8 www.sciencedirect.com
B Diethelm-Varela, A Kumar, C Lynch, GH Imler… - Tetrahedron, 2021 - Elsevier
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime) is a widely used agonist of the human constitutive androstane receptor (hCAR), a …
Number of citations: 1 www.sciencedirect.com
MH Cheng, I Bahar - Nature structural & molecular biology, 2019 - nature.com
Monoamine transporters (MATs) regulate neurotransmission via the reuptake of dopamine, serotonin and norepinephrine from extra-neuronal regions and thus maintain …
Number of citations: 62 www.nature.com
SQ Tang - 2019 - theses.hal.science
Heterocycles including two adjacent nitrogen atoms were very popular in medicinal chemistry. More particularly, the five-membered ring pyrazole, as well as both six-membered rings …
Number of citations: 2 theses.hal.science
SQ Tang, M Leloire, S Schneider, J Mohr… - The Journal of …, 2020 - ACS Publications
Herein, we report the diastereoselective synthesis of a 3-amino-1,2,4-oxadiazine (AOXD) scaffold. The presence of a N–O bond in the ring prevents the planar geometry of the aromatic …
Number of citations: 2 pubs.acs.org
SQ Tang - 2019 - theses.fr
Les hétérocycles présentant 2 atomes d’azote adjacents sont très populaires en chimie médicinale. Ainsi, le cycle à 5 de type pyrazole, ainsi que les cycles à 6 de type pyridazine et 1, 2…
Number of citations: 0 www.theses.fr

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